4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide
CAS No.: 391222-93-8
Cat. No.: VC7216696
Molecular Formula: C16H12BrFN2O2S
Molecular Weight: 395.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391222-93-8 |
|---|---|
| Molecular Formula | C16H12BrFN2O2S |
| Molecular Weight | 395.25 |
| IUPAC Name | 4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
| Standard InChI | InChI=1S/C16H12BrFN2O2S/c1-2-22-10-4-6-13-14(8-10)23-16(19-13)20-15(21)11-5-3-9(17)7-12(11)18/h3-8H,2H2,1H3,(H,19,20,21) |
| Standard InChI Key | YNRWQEONZYRYSW-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Br)F |
Introduction
Chemical Representation:
The compound integrates both electron-withdrawing (fluorine and bromine) and electron-donating groups (ethoxy), which may influence its reactivity and interaction with biological targets.
Synthesis Pathway
The synthesis of 4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide can be hypothesized based on standard organic chemistry methodologies:
-
Formation of Benzothiazole Core:
-
The benzothiazole nucleus is typically synthesized by cyclization of 2-aminothiophenol with ethyl bromoacetate under reflux conditions.
-
Subsequent introduction of an ethoxy group at position 6 can be achieved via electrophilic substitution.
-
-
Bromination and Fluorination:
-
The fluorobenzamide moiety is prepared by selective fluorination of an aromatic ring followed by bromination at a specific position.
-
-
Amide Coupling:
-
The final step involves coupling the benzothiazole derivative with 4-bromo-2-fluorobenzoic acid using reagents like carbodiimides (e.g., DCC or EDC) in the presence of a base.
-
Potential Applications:
Benzothiazole derivatives are known for their pharmacological properties, and this compound may exhibit:
-
Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell walls or inhibit enzymatic pathways.
-
Anticancer Properties: The presence of halogens (Br, F) and the benzothiazole scaffold suggests potential as a kinase inhibitor or DNA intercalator.
-
Anti-inflammatory Activity: Likely mediated through inhibition of cyclooxygenase enzymes or other inflammatory mediators.
Mechanism of Action:
The compound’s activity may involve:
-
Binding to specific enzymes or receptors due to its heterocyclic structure.
-
Disruption of cellular processes via reactive halogen atoms.
Spectroscopic Data:
To confirm its structure, the following techniques are utilized:
-
NMR Spectroscopy:
-
-NMR and -NMR provide insights into hydrogen and carbon environments.
-
Peaks corresponding to amide protons, aromatic hydrogens, and ethoxy group are expected.
-
-
Mass Spectrometry (MS):
-
Molecular ion peak at , confirming molecular weight.
-
-
Infrared Spectroscopy (IR):
-
Amide stretch (~1650 cm).
-
C-F stretch (~1100 cm) and C-Br stretch (~500 cm).
-
-
X-ray Crystallography:
-
Provides detailed information about bond lengths, angles, and spatial arrangement.
-
Pharmacokinetics and ADMET Profile
Absorption: Likely moderate due to lipophilic bromine and fluorine substituents.
Distribution: High plasma protein binding expected due to aromatic rings and halogens.
Metabolism: Predominantly hepatic via cytochrome P450 enzymes; potential for oxidative dehalogenation.
Excretion: Renal elimination as glucuronide or sulfate conjugates.
Comparative Analysis
| Property | Similar Compounds | This Compound |
|---|---|---|
| Biological Activity | Antimicrobial agents like benzothiazole derivatives | Potential antimicrobial, anticancer, anti-inflammatory |
| Molecular Weight | Typically ranges from 250–400 g/mol | 397.22 g/mol |
| Halogen Substitution | Common in bioactive molecules for enhancing lipophilicity | Bromine and fluorine substitution |
| Benzothiazole Derivatives | Known for anti-tubercular, anti-HIV, and anticancer activities | Likely exhibits similar pharmacological profiles |
Future Research Directions
-
Biological Evaluation:
-
Conduct in vitro assays against bacterial strains (e.g., E. coli, S. aureus) and cancer cell lines.
-
Examine anti-inflammatory effects using COX inhibition assays.
-
-
Molecular Docking Studies:
-
Predict binding affinity with target enzymes or receptors using computational tools like AutoDock or Schrodinger.
-
-
Toxicity Studies:
-
Perform acute toxicity tests in animal models to determine safety profiles.
-
-
Derivatization:
-
Modify substituents to enhance solubility, potency, or selectivity.
-
This comprehensive analysis highlights the significance of 4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide as a promising candidate for further pharmacological exploration due to its unique structural features and potential bioactivity across multiple therapeutic areas.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume